molecular formula C21H17BrN4O3 B13142884 1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione CAS No. 88603-46-7

1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione

Cat. No.: B13142884
CAS No.: 88603-46-7
M. Wt: 453.3 g/mol
InChI Key: YLTVZTUFAGJDMZ-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a benzyloxy group, and a bromine atom attached to the anthracene core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivativesThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone.

    Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione involves its ability to interact with biological molecules, such as DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)-9,10-anthraquinone
  • 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)-9,10-anthraquinone
  • 9,10-Anthracenedione, 1,4,5,8-tetraamino-2,7-bis(3-butylphenoxy)-

Uniqueness

1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione is unique due to the presence of the benzyloxy group and bromine atom, which confer distinct chemical properties and reactivity. These structural features make it particularly useful in applications requiring specific interactions with biological molecules or unique optical properties .

Properties

CAS No.

88603-46-7

Molecular Formula

C21H17BrN4O3

Molecular Weight

453.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-7-phenylmethoxyanthracene-9,10-dione

InChI

InChI=1S/C21H17BrN4O3/c22-10-6-11(23)14-16(18(10)25)21(28)17-15(20(14)27)12(24)7-13(19(17)26)29-8-9-4-2-1-3-5-9/h1-7H,8,23-26H2

InChI Key

YLTVZTUFAGJDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N

Origin of Product

United States

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